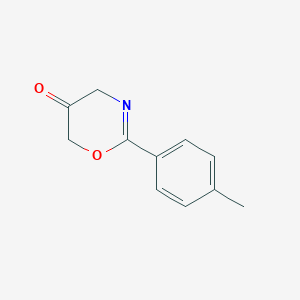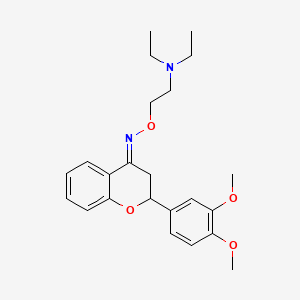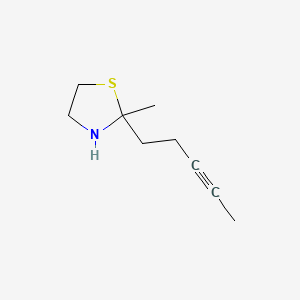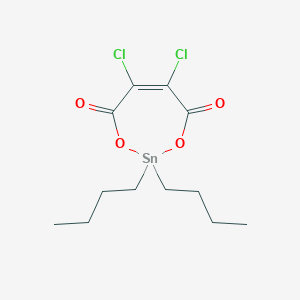
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a unique structure with two butyl groups, two chlorine atoms, and a dioxastannepine ring system, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin dichloride with a suitable dioxastannepine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products
Oxidation: Formation of dibutylstannic oxide.
Reduction: Formation of dibutylstannous chloride.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with biological molecules, such as proteins and enzymes. The tin atom can coordinate with sulfur or oxygen atoms in biomolecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may also interact with cellular membranes, affecting their integrity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar butyl and chlorine groups but lacking the dioxastannepine ring.
Tributyltin chloride: Another organotin compound with three butyl groups and one chlorine atom.
Meldrum’s acid: An organic compound with a dioxane ring system, similar to the dioxastannepine ring in the target compound.
Uniqueness
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its dioxastannepine ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and unique reactivity in chemical reactions, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79419-63-9 |
|---|---|
Molekularformel |
C12H18Cl2O4Sn |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
2,2-dibutyl-5,6-dichloro-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Cl2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
YDDHWUNGAKXBEH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Cl)Cl)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



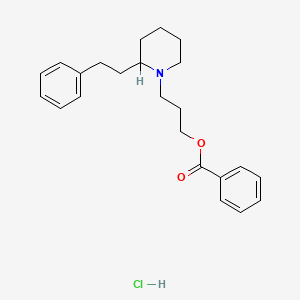
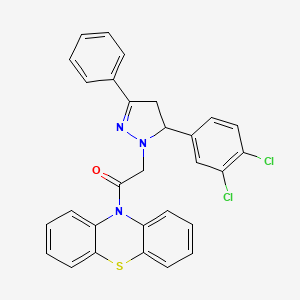
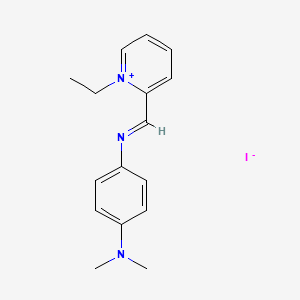
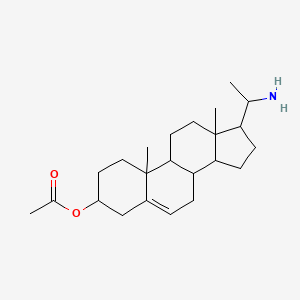
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
